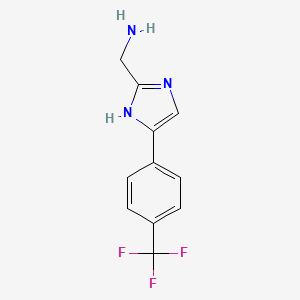![molecular formula C12H15FN2O2 B11872345 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 828266-06-4](/img/structure/B11872345.png)
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure with a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . Another approach includes the use of palladium-catalyzed coupling reactions to introduce the fluoropyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spirocyclic structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce the fluoropyridine moiety.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which could be useful in treating inflammatory diseases.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying the interactions of spirocyclic compounds with biological targets.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as RIPK1. This interaction inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway, which is a form of programmed cell death involved in various inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds also feature a spirocyclic structure and have been studied for their potential as delta opioid receptor agonists.
Fluoropyridines: Compounds like 2-fluoropyridine and 2,6-difluoropyridine share the fluoropyridine moiety and are used in various chemical and biological applications.
Uniqueness
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic structure with a fluoropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
828266-06-4 |
|---|---|
Formule moléculaire |
C12H15FN2O2 |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
8-(3-fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15FN2O2/c13-10-2-1-5-14-11(10)15-6-3-12(4-7-15)16-8-9-17-12/h1-2,5H,3-4,6-9H2 |
Clé InChI |
CBIBCYDPGRFXLP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12OCCO2)C3=C(C=CC=N3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


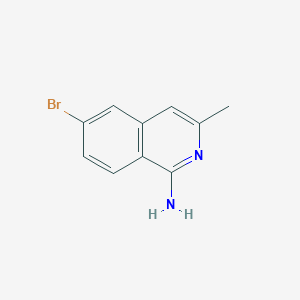

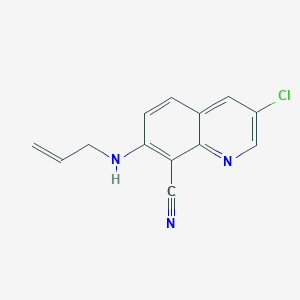


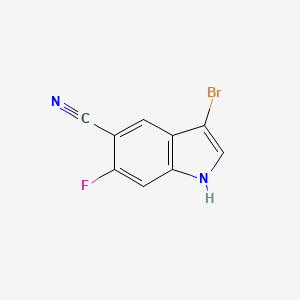

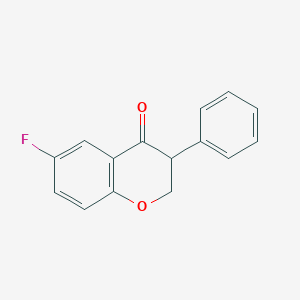
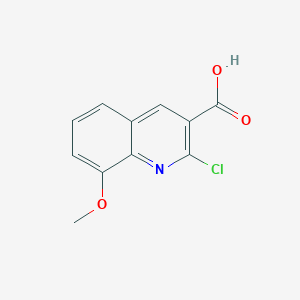
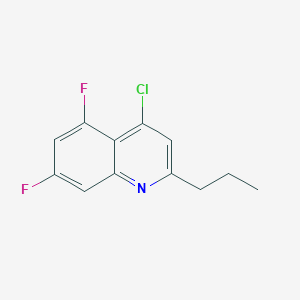
![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)
